3-(Furan-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid
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Overview
Description
3-(Furan-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid is a heterocyclic compound that features a unique structure combining furan, pyrrole, and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with appropriate reagents to form the triazole ring . The reaction conditions often include refluxing in ethanol with potassium hydroxide followed by acidification with acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Scientific Research Applications
3-(Furan-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The specific pathways involved depend on the biological context and the particular derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Shares the triazole and furan rings but differs in the substitution pattern.
1,2,4-Triazole derivatives: A broad class of compounds with similar triazole rings but varying substituents.
Uniqueness
3-(Furan-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid is unique due to its specific combination of furan, pyrrole, and triazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H9N3O3 |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-(furan-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9N3O3/c14-10(15)6-3-4-8-11-12-9(13(6)8)7-2-1-5-16-7/h1-2,5-6H,3-4H2,(H,14,15) |
InChI Key |
LGEAUBHNMLVBKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NN=C(N2C1C(=O)O)C3=CC=CO3 |
Origin of Product |
United States |
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